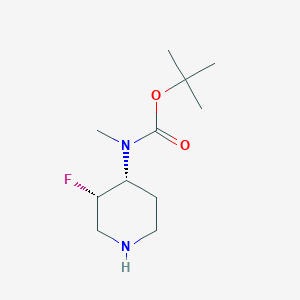

cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCKWWMMIKCCKU-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C₁₁H₂₁FN₂O₂ and a molecular weight of approximately 232.299 g/mol. It features a piperidine ring substituted with a fluorine atom at the 3-position and a carbamic acid tert-butyl ester at the 4-position, presenting as a pale-yellow to yellow-brown liquid. Its unique structure enhances its potential biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence reactivity and binding properties in biological systems .

Synthesis

The synthesis of this compound typically involves several steps to ensure high yields and purity. The synthetic route includes controlling reaction conditions meticulously, such as temperature and solvent choice, which are crucial for achieving the desired product .

Pharmacological Potential

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that certain piperidine derivatives demonstrated potent growth inhibition in cancer cell lines while sparing non-tumorigenic cells . This selectivity is crucial for developing targeted cancer therapies.

2. Antimicrobial Effects

The compound has shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro studies report effective minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin . This suggests a potential role in treating antibiotic-resistant infections.

The mechanisms underlying the biological activities of this compound are largely attributed to its structural characteristics:

- Electrophilicity : The presence of the fluorine atom enhances electrophilicity at adjacent carbon centers, facilitating nucleophilic attacks that may disrupt bacterial cell wall synthesis or cancer cell proliferation pathways.

- Hydrolysis : The carbamate moiety can undergo hydrolysis in aqueous environments, leading to the formation of active amines that may exert further biological effects .

Case Study 1: Anticancer Efficacy

A recent investigation into piperidine derivatives showed that compounds similar to this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin. This study utilized a three-component cycloaddition followed by enamine reactions to synthesize derivatives with enhanced cytotoxicity .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against various drug-resistant strains. Results demonstrated its efficacy against biofilm-forming strains of Staphylococcus epidermidis and Staphylococcus aureus, indicating its potential as a novel therapeutic agent against persistent infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(tert-butoxycarbonyl)-3-fluoropiperidine | Contains a piperidine ring with a tert-butoxycarbonyl group | Used in peptide synthesis |

| 4-Fluoropiperidine | Simple fluorinated piperidine without carbamate moiety | Known for neuroactive properties |

| (S)-N-(tert-butoxycarbonyl)-3-fluoropiperidine | Similar structure but different stereochemistry | Potentially different biological activity profiles |

This compound stands out due to its combination of the carbamate functionality and fluorinated piperidine structure, potentially enhancing its pharmacological properties compared to other similar compounds .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

The increasing resistance of bacteria to existing antibiotics has prompted the exploration of new antimicrobial agents. Compounds structurally related to cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These compounds exhibited strong bactericidal properties, suggesting that derivatives of this compound could be optimized for antimicrobial use . -

Neuroactive Properties :

The fluorinated piperidine structure is known for its neuroactive properties, making this compound a candidate for further research in neuropharmacology. Its ability to interact with neurotransmitter systems could lead to the development of new treatments for neurological disorders. -

Anti-inflammatory Potential :

Research into carbamate derivatives has indicated potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The unique structure of this compound may enhance its activity compared to other similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

a. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol .

- Key Differences :

- Replaces the fluorine atom with a phenyl group at the 4-position.

- Substitutes the methyl-carbamate with a carboxylic acid moiety.

b. (2-Dimethylamino-ethyl)-methyl-carbamic acid cyclopentyl ester

- Structure: Features a dimethylamino-ethyl chain and a cyclopentyl ester linked to a triazolopyrazine heterocycle .

- Key Differences :

Comparative Data Table

Functional and Pharmacological Implications

Fluorine Substitution: The 3-fluoro group in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs . Fluorine’s electronegativity could modulate the piperidine ring’s basicity, influencing interactions with biological targets .

tert-Butyl Carbamate Group :

- Serves as a protecting group for amines, enabling selective deprotection during synthesis—a feature shared with the phenyl-substituted analog .

- Contrasts with the cyclopentyl ester in , which may confer greater steric hindrance and alter binding kinetics .

Stereochemical Considerations :

- The cis configuration of the fluorine and methyl-carbamate groups is critical for spatial alignment in PROTAC design. This mirrors the importance of stereochemistry in the biological activity of cis/trans fatty acids (e.g., cis-POA in ) .

Safety Profiles :

- The target compound lacks explicit hazard data, whereas the phenyl-substituted analog requires medical consultation upon exposure, suggesting higher toxicity .

Preparation Methods

Boronic Acid Formation

- Starting Material: (4-Fluoro-benzyl)-carbamic acid tert-butyl ester

- Reaction: Treatment under boronation conditions to form 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid

- Conditions: Typical boronation reagents include bis(pinacolato)diboron or similar boron sources under palladium catalysis. The reaction is conducted under inert atmosphere to prevent oxidation.

- Outcome: Formation of a stable boronic acid intermediate suitable for Suzuki coupling.

Suzuki Coupling Reaction

- Reactants: Boronic acid intermediate and 4-halo-pyridine (4-chloropyridine or 4-bromopyridine)

- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2

- Solvent: Common solvents include toluene, dioxane, or mixtures with water

- Base: Potassium carbonate or sodium carbonate is typically used

- Temperature: Moderate heating (80–100°C) to facilitate coupling

- Result: Formation of (4-fluoro-3-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester with good yields and regioselectivity.

Selective Hydrogenation

- Purpose: To reduce the pyridine ring to the corresponding piperidine ring selectively, preserving other functional groups

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel

- Hydrogen Pressure: Controlled low to moderate pressure (1–5 atm)

- Solvent: Ethanol, methanol, or ethyl acetate

- Temperature: Ambient to mild heating (25–50°C)

- Outcome: High conversion to this compound with stereoselectivity favoring the cis isomer.

Alternative and Supporting Synthetic Routes

Additional synthetic procedures involve the use of tert-butyl piperidin-4-ylcarbamate as a starting material or intermediate. For example:

Carbamate Protection and Functionalization:

tert-Butyl piperidin-4-ylcarbamate can be prepared or functionalized under mild conditions using reagents such as N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature under inert atmosphere. This intermediate can then be further reacted with sulfonyl chlorides or other electrophiles to introduce desired substituents.Coupling with Benzyl Alcohols or Acids:

Coupling reactions using carbonyldiimidazole (CDI) in solvents like DMF or ethyl acetate at moderate temperatures (around 50°C) have been reported to link piperidinyl carbamates with substituted benzyl alcohols, facilitating the construction of complex derivatives.Nucleophilic Substitution Reactions:

Reactions involving potassium carbonate as a base in acetonitrile solvent have been used to introduce substituents on the piperidine ring or benzyl moiety, monitored by TLC and LCMS to optimize reaction times and yields.

Data Summary Table: Preparation Steps and Conditions

| Step | Key Reactants/Intermediates | Conditions | Catalysts/Reagents | Yield/Notes |

|---|---|---|---|---|

| Boronic Acid Formation | (4-Fluoro-benzyl)-carbamic acid tert-butyl ester | Inert atmosphere, boronation reagents | Pd catalyst, bis(pinacolato)diboron | High yield; stable boronic acid intermediate |

| Suzuki Coupling | Boronic acid intermediate + 4-halo-pyridine | 80–100°C, toluene/dioxane/water | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 | Good regioselectivity and yield |

| Selective Hydrogenation | Pyridinyl benzyl carbamate | 1–5 atm H2, 25–50°C, ethanol/methanol | Pd/C or Raney Ni | High stereoselective yield of cis isomer |

| Carbamate Protection | Piperidin-4-ylamine + Boc2O or equivalents | Room temp, DCM, inert atmosphere | N-ethyl-N,N-diisopropylamine | Efficient protection for further reactions |

| Coupling with Benzyl Alcohols | Piperidinyl carbamate + substituted benzyl alcohols | 50°C, DMF or EtOAc | Carbonyldiimidazole (CDI) | Moderate to high yield after purification |

Research Findings and Optimization Notes

The three-step method involving boronic acid formation, Suzuki coupling, and selective hydrogenation is well-documented and provides a scalable and efficient route to the target compound.

Selective hydrogenation conditions are critical to avoid over-reduction or loss of fluorine substituents; mild pressures and temperatures with Pd/C catalysts are preferred.

Use of tert-butyl carbamate protection ensures stability of the amine functionality during cross-coupling and hydrogenation steps.

Purification typically involves extraction, washing with acid/base solutions, drying over magnesium sulfate, and flash column chromatography to isolate pure intermediates and final product.

Reaction monitoring by TLC, LCMS, and NMR spectroscopy is essential for optimizing yields and confirming stereochemistry.

Q & A

Q. What are the standard synthetic routes for cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester, and what key reaction parameters influence yield?

The synthesis typically involves coupling a fluorinated piperidine precursor with a tert-butyl carbamate group. A representative method includes reacting (4-methyl-piperidin-4-yl)-carbamic acid benzyl ester with 6-fluoro-nicotinic acid tert-butyl ester in dioxane at 80°C for 18 hours, followed by purification via flash chromatography (10–30% ethyl acetate in hexane). Key parameters include solvent polarity (dioxane for high-temperature stability), reaction time, and chromatographic gradients to isolate the product .

Q. What spectroscopic and analytical techniques are recommended to confirm the compound’s structure and purity?

- 1H/13C/19F NMR : Essential for confirming stereochemistry, fluorine placement, and tert-butyl group integrity.

- LC-MS/HPLC : Validates molecular weight (via mass spectrometry) and purity (retention time analysis).

- Elemental Analysis : Ensures correct C, H, N, F composition. These methods collectively address potential impurities from incomplete fluorination or tert-butyl deprotection .

Q. How should the compound be stored to maintain stability in laboratory settings?

Store under inert gas (N2/Ar) at –20°C in airtight containers. The tert-butyl carbamate group is sensitive to acidic or humid conditions, which can hydrolyze the ester. Stability studies suggest degradation rates increase above 25°C or in polar protic solvents (e.g., methanol) .

Advanced Research Questions

Q. What strategies mitigate racemization or stereochemical instability during derivatization of the piperidine ring?

Racemization at the 3-fluoro-4-methyl position can occur under basic or high-temperature conditions. Strategies include:

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the piperidine nitrogen, while ethereal solvents (THF) favor selectivity in fluorinated positions. Elevated temperatures (>50°C) accelerate tert-butyl deprotection but risk side reactions (e.g., ring-opening). Kinetic studies suggest optimal substitution yields at 60–70°C in acetonitrile .

Q. How can contradictory data on tert-butyl deprotection efficiency under acidic conditions be reconciled?

Discrepancies arise from varying acid strengths (HCl vs. TFA) and solvent systems. For example:

- TFA/DCM : Rapid deprotection (1–2 hrs) but may protonate the piperidine, complicating downstream reactions.

- HCl/dioxane : Slower (6–8 hrs) but preserves the nitrogen’s nucleophilicity. Method selection depends on the target application (e.g., peptide coupling vs. metal-catalyzed cross-coupling) .

Methodological Considerations

Q. What purification techniques are optimal for isolating cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester from reaction mixtures?

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–40%) to separate tert-butyl byproducts.

- Recrystallization : Hexane/ethyl acetate (1:3) yields high-purity crystals.

- Centrifugal Partition Chromatography (CPC) : Effective for large-scale isolation without silica gel adsorption issues .

Q. How can the compound’s role as a chiral building block be exploited in drug discovery?

The cis-configured fluoropiperidine serves as a rigid scaffold for:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Safety data sheets for analogous tert-butyl carbamates highlight low acute toxicity but recommend medical consultation for accidental exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.